3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Scientific Research Applications
Synthesis and Binding to Neuronal Nicotinic Acetylcholine Receptors
Research on pyrrolopyridine derivatives has led to the synthesis of compounds like 5-iodo-A-85865, which shows promising binding to brain nicotinic acetylcholine receptors (nAChRs). This compound demonstrated significant inhibition of radioactivity uptake in the thalamus of mice and a rapid pharmacokinetic profile, indicating its potential for neuroscience research and imaging studies (Fan et al., 2001).
As Synthons for Fused Heterocycles
Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives have been synthesized using 3-pyridyl ether nicotinic ligands, showcasing the compound's utility in creating complex fused heterocyclic structures. This application is crucial in the field of organic chemistry and material science for developing new functional materials (El-Nabi, 2004).
Functionalization for Agrochemicals and Functional Materials
Functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) leads to the formation of compounds with potential applications in agrochemicals and functional materials. Multidentate agents, podant-type compounds, and polyacetylenes with pyrrolopyridyl groups as pendants were developed, some showing high fungicidal activity (Minakata et al., 1992).
Formation and Functionalization of Imidazo-Pyridines
The compound has been used in the Groebke-Blackburn-Bienaymé MCR combined with I2-promoted electrophilic cyclization to prepare 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines. This highlights its role in enabling the introduction of diversity in scaffold structures, crucial in medicinal chemistry (Tber et al., 2015).
Radiosynthesis for Imaging Nicotinic Acetylcholine Receptors
Pyrrolopyridine derivatives have been utilized in radiosynthesis to create radioligands like 5-[125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine, a compound with high affinity and specificity for nicotinic acetylcholine receptors (nAChRs). These ligands are promising for SPECT imaging of nAChRs, contributing significantly to diagnostic and therapeutic research (Horti et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIMIWSUCKEXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2I)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640133 | |
Record name | 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913983-33-2 | |
Record name | 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913983-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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